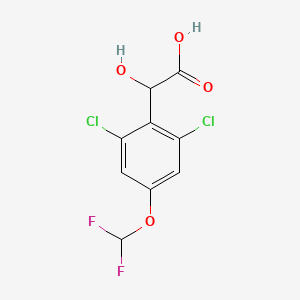

2,6-Dichloro-4-(difluoromethoxy)mandelic acid

Description

2,6-Dichloro-4-(difluoromethoxy)mandelic acid is a halogenated derivative of mandelic acid (2-hydroxyphenylacetic acid). Its structure features two chlorine atoms at the 2- and 6-positions of the aromatic ring and a difluoromethoxy group (-OCF₂H) at the 4-position. These substitutions significantly alter its physicochemical properties compared to unmodified mandelic acid.

Properties

IUPAC Name |

2-[2,6-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O4/c10-4-1-3(17-9(12)13)2-5(11)6(4)7(14)8(15)16/h1-2,7,9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPWXETUWSMIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(C(=O)O)O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)mandelic acid typically involves multiple steps, starting with the preparation of the mandelic acid coreCommon reagents used in these steps include chlorinating agents and difluoromethyl ethers.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the chlorination and difluoromethoxylation processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions may yield dechlorinated or defluorinated products.

Substitution: Nucleophilic substitution reactions can replace the chlorine or difluoromethoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethoxy)mandelic acid has significant applications in various fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2,6-Dichloro-4-(difluoromethoxy)mandelic acid with structurally related mandelic acid derivatives and impurities:

Key Observations:

- Isotopic vs. Functional Modifications : The deuterated mandelic acid (70838-71-0) retains the core structure but is used for tracing metabolic pathways, whereas halogenation in the target compound likely aims to modulate bioactivity or stability .

- Pharmaceutical Relevance : The sertraline-related impurity (79560-19-3) highlights the role of chlorinated aromatic systems in drug intermediates, suggesting similar synthetic or analytical applications for the target compound .

Metabolic and Stability Profiles

- Deuterated Compounds : The deuterium in (±)-Mandelic-d₅ acid slows metabolic degradation via the kinetic isotope effect, a property exploited in pharmacokinetic studies .

- Halogenated Derivatives: Chlorine and fluorine substitutions in the target compound likely enhance resistance to oxidative metabolism, extending its half-life in biological systems compared to non-halogenated analogs.

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)mandelic acid is a specialized chemical compound notable for its unique structure and potential biological activities. This compound features two chlorine atoms and a difluoromethoxy group attached to a mandelic acid backbone, which contributes to its distinct chemical properties and applications in various scientific fields, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of 2,6-Dichloro-4-(difluoromethoxy)mandelic acid is CHClFO. Its structure allows for interactions with biological targets, potentially influencing various biochemical pathways.

Synthesis Methods

The synthesis typically involves multiple steps, starting with the preparation of the mandelic acid core. Common reagents used include chlorinating agents and difluoromethyl ethers. The synthesis process is optimized for high yield and purity, employing advanced catalytic systems and controlled reaction environments.

Reaction Pathways

The compound can undergo several chemical reactions:

- Oxidation: Can produce quinones or other oxidized derivatives.

- Reduction: May yield dechlorinated or defluorinated products.

- Substitution: Nucleophilic substitution can replace the chlorine or difluoromethoxy groups with other functional groups.

The biological activity of 2,6-Dichloro-4-(difluoromethoxy)mandelic acid is attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to observed effects such as anti-inflammatory or antimicrobial activities. The exact molecular targets remain to be fully elucidated.

Research Findings

Recent studies have indicated that compounds with similar structural motifs often interact effectively with enzymes and receptors, suggesting potential therapeutic applications. For instance:

- Antimicrobial Activity: Preliminary data suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects: Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis.

Case Studies

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial activity of 2,6-Dichloro-4-(difluoromethoxy)mandelic acid against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations of 50 µg/mL.

-

Anti-inflammatory Mechanism Investigation:

- In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Model | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 50 | Significant growth inhibition |

| Anti-inflammatory | Macrophage model | - | Reduced cytokine production |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.